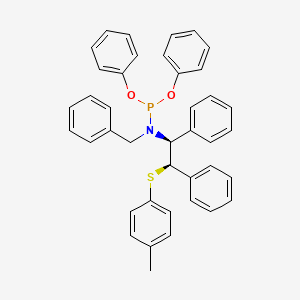
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is a complex organic compound that belongs to the class of phosphoramidites. These compounds are widely used in organic synthesis, particularly in the field of nucleic acid chemistry. The unique structure of this compound, featuring multiple aromatic rings and a phosphoramidite group, makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite typically involves the following steps:
Formation of the Phosphoramidite Group: The initial step involves the reaction of a suitable phosphorodiamidite precursor with an appropriate alcohol or amine to form the phosphoramidite group.
Introduction of the Aromatic Rings: The aromatic rings are introduced through a series of substitution reactions, where aromatic halides react with suitable nucleophiles.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:
Batch Reactors:
Continuous Flow Reactors: These are employed for the formation of the thioether linkage, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidite group to phosphines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Phosphines are formed as major products.
Substitution: Various substituted aromatic compounds are produced.
Scientific Research Applications
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoramidite group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The thioether linkage provides additional reactivity, allowing the compound to engage in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its nucleophilic properties.
Diethyl phosphoramidite: Another phosphoramidite compound used in nucleic acid synthesis.
Phenylphosphine: A simpler phosphine compound with similar reactivity.
Uniqueness
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is unique due to its complex structure, which combines multiple aromatic rings, a phosphoramidite group, and a thioether linkage. This unique combination of functional groups provides the compound with a diverse range of reactivity, making it a valuable reagent in various chemical and biological applications.
Properties
Molecular Formula |
C40H36NO2PS |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-methylphenyl)sulfanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C40H36NO2PS/c1-32-27-29-38(30-28-32)45-40(35-21-11-4-12-22-35)39(34-19-9-3-10-20-34)41(31-33-17-7-2-8-18-33)44(42-36-23-13-5-14-24-36)43-37-25-15-6-16-26-37/h2-30,39-40H,31H2,1H3/t39-,40+/m0/s1 |
InChI Key |
JBEOLQUJYQIACQ-IOLBBIBUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















